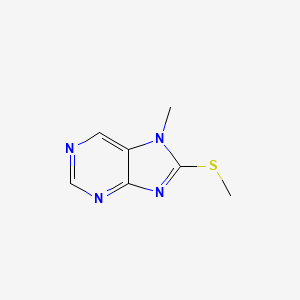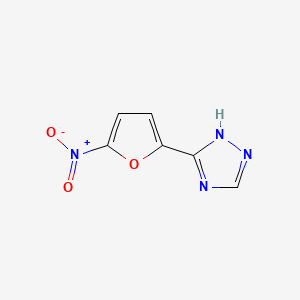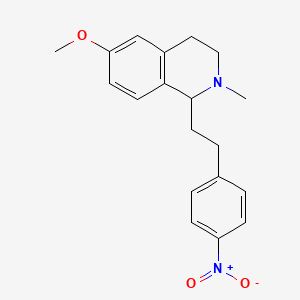![molecular formula C15H16N4O B12919337 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 820212-38-2](/img/structure/B12919337.png)
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyrazinone core. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde This intermediate is then subjected to a condensation reaction with 2-aminopyrazine in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and purity while reducing the reaction time and cost. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the dimethylamino group with the incoming nucleophile.
科学的研究の応用
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
作用機序
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The dimethylamino group and the imidazo[1,2-a]pyrazinone core play crucial roles in binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrimidine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrazine
Uniqueness
Compared to these similar compounds, 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is unique due to the presence of the methyl group at the 7-position. This structural difference can significantly influence its chemical reactivity, biological activity, and overall properties, making it a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
820212-38-2 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C15H16N4O/c1-17(2)12-6-4-11(5-7-12)14-15(20)19-9-8-18(3)10-13(19)16-14/h4-10H,1-3H3 |
InChIキー |
WBROFUPQGSJWMN-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)


![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)

![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
